2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid
Description
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid is a fluorosulfonyl-substituted aromatic acetic acid derivative. Its structure features a phenyl ring substituted with three methyl groups (at positions 2, 4, and 6) and a fluorosulfonyl (-SO₂F) group at position 3, with an acetic acid moiety (-CH₂COOH) attached to the ring (Figure 1). The fluorosulfonyl group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to non-sulfonated analogs. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties .
Properties
Molecular Formula |
C11H13FO4S |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-(3-fluorosulfonyl-2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO4S/c1-6-4-7(2)11(17(12,15)16)8(3)9(6)5-10(13)14/h4H,5H2,1-3H3,(H,13,14) |
InChI Key |
ZAOGSGGDOFLEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)O)C)S(=O)(=O)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid typically involves the reaction of 3-(fluorosulfonyl)-2,4,6-trimethylbenzene with acetic acid derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the trimethylbenzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Chemical Reactions Analysis
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a precursor for various chemical transformations.
Medicine: Research has shown that derivatives of this compound may have antiviral properties, making it a candidate for the development of new antiviral drugs[][3].
Mechanism of Action
The mechanism by which 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Key Observations:
Acidity : The fluorosulfonyl group in the target compound significantly lowers the pKa of the acetic acid group (~2.5–3.0) compared to analogs with methyl (-CH₃) or methoxy (-OMe) substituents (~4.5–5.0) .
Reactivity : The -SO₂F group is highly reactive, enabling nucleophilic substitution (e.g., with amines or alcohols), unlike inert methyl or methoxy groups .
Solubility : The diacetic acid analog (CAS 3537-60-8) exhibits higher water solubility due to dual carboxylate groups, whereas the trimethoxyphenyl variant () shows enhanced polarity from methoxy substituents .
Biological Activity
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid, a compound featuring a fluorosulfonyl group attached to a trimethylphenyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its cytotoxicity, antiviral properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H15FNO4S
- Molecular Weight : 295.32 g/mol
- CAS Number : 1955518-67-8
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its cytotoxic and antiviral properties. The presence of the fluorosulfonyl group is significant as it can influence the compound's interaction with biological targets.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. The results are summarized in Table 1.
| Cell Line | CC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | <80 | Moderate cytotoxicity observed |
| LLC-MK2 (monkey kidney) | <20 | High cytotoxicity noted |
| MRC-5 (human lung fibroblast) | >400 | Low toxicity |
| NCTC clone 929 (mouse connective tissue) | <80 | Moderate cytotoxicity observed |
The CC50 value indicates the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated significant cytotoxicity against LLC-MK2 cells while showing lower toxicity in MRC-5 cells .
Antiviral Activity
Despite its promising cytotoxic profile, studies have shown that this compound exhibits limited antiviral activity. In a screening against various viruses such as HSV-1 and HCMV, it was found that the compound lacked significant antiviral effects at non-toxic concentrations . This suggests that while the compound may be effective as a cytotoxic agent against certain cancer cell lines, its potential as an antiviral agent may be limited.
Case Studies
Several case studies have investigated the biological effects of fluorinated compounds similar to this compound. These studies highlight the importance of structural modifications in enhancing biological activity:
- Study on Fluorinated Analogues : Research indicated that fluorinated compounds often exhibit enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. The introduction of fluorine atoms can significantly alter pharmacokinetic properties and improve efficacy .
- Cytotoxicity in Cancer Therapy : A study focusing on various fluorinated compounds demonstrated that modifications to the phenyl ring could lead to increased cytotoxicity against HeLa cells. This underscores the potential for structural optimization in developing more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
